
3-(1-Bromo-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromo-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal) under acidic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and an appropriate catalyst like aluminum chloride.
Bromination: The final step involves the bromination of the phenylethyl group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline-2,3-diones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-diones, while substitution could produce a variety of functionalized quinoxalines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, lacking the bromo and phenylethyl groups.
2-Phenylquinoxaline: Similar structure but without the bromo and carbonyl groups.
3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one: Lacks the bromo group.
特性
CAS番号 |
66751-95-9 |
|---|---|
分子式 |
C16H11BrN2O2 |
分子量 |
343.17 g/mol |
IUPAC名 |
3-(1-bromo-2-oxo-2-phenylethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11BrN2O2/c17-13(15(20)10-6-2-1-3-7-10)14-16(21)19-12-9-5-4-8-11(12)18-14/h1-9,13H,(H,19,21) |
InChIキー |
QRNWBHHKKHNZKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C2=NC3=CC=CC=C3NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)

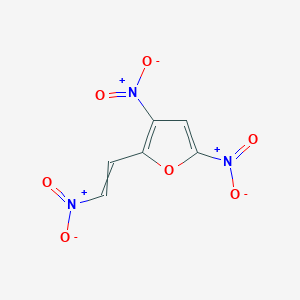


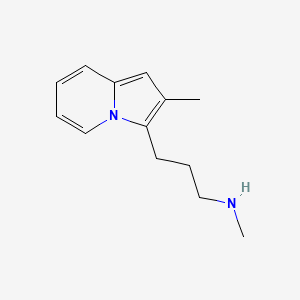
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
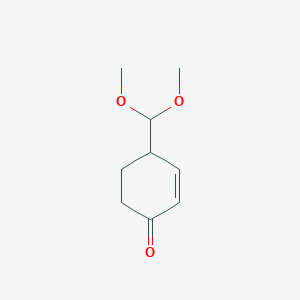
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)
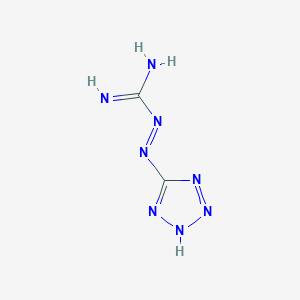
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
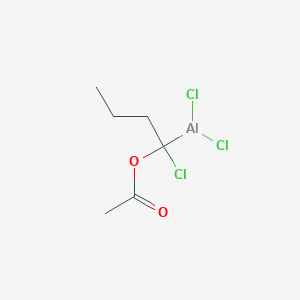
![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
